N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
This compound is a sulfonamide-functionalized acetamide derivative featuring a 3,5-dimethylpyrazole moiety linked via a propyl chain and an (E)-styrenyl (2-phenylethenyl) group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are critical .
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-16-14-17(2)23(21-16)12-7-11-20-19(24)15-22(3)27(25,26)13-10-18-8-5-4-6-9-18/h4-6,8-10,13-14H,7,11-12,15H2,1-3H3,(H,20,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVMNEIEOILXLZ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCNC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure includes a pyrazole ring and sulfonylamino group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research has indicated that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in inflammatory processes .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related pyrazole derivative exhibited an IC value of 49.85 µM against A549 lung cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : It activates apoptotic pathways, evidenced by increased levels of caspases in treated cells .
- Modulation of Inflammatory Pathways : The compound inhibits key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : In vitro studies on A549 cells showed that treatment with the compound led to a significant reduction in cell viability (IC = 49.85 µM), indicating its potential as an anticancer agent.
- Case Study 2 : A study investigating the anti-inflammatory effects demonstrated that the compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS.
Data Tables
| Activity Type | Cell Line/Model | IC | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 49.85 µM | Apoptosis induction |
| Anti-inflammatory | Macrophages | Not specified | TNF-alpha inhibition |
Comparison with Similar Compounds
Structural Analogs from Regulatory Reports ()
The compound shares a backbone with acetamide derivatives listed in regulatory reports, though substituents differ significantly:
Key Differences :
- Hydrophobicity : Perfluoroalkyl chains in compounds confer extreme hydrophobicity, whereas the target’s styrenyl group balances lipophilicity with aromatic interactions.
- Bioavailability: The pyrazole-propyl linker in the target compound may improve aqueous solubility compared to dimethylamino or polymeric chains in analogs .
Patent-Based Sulfonamide Acetamides ()
A patented thieno[3,4-c]pyrrole-containing acetamide (EP Bulletin 2024) shares sulfonyl and acetamide motifs but diverges in core structure:
Functional Implications :
- Electron Effects: The thienopyrrole core in the patent compound may confer stronger electron-withdrawing effects than pyrazole, altering reactivity in electrophilic substitutions.
- Solid-State Behavior : The patent emphasizes crystallinity, suggesting that the target compound’s amorphous nature (if applicable) could limit formulation flexibility .
Research Findings and Hypotheses
Metabolic Stability
The target compound’s methyl-(E)-styrenyl sulfonamide group likely resists oxidative metabolism better than perfluoroalkylthio derivatives (), which may accumulate in lipid-rich tissues.
Target Binding
Pyrazole’s hydrogen-bonding capacity may enhance binding to enzymes like cyclooxygenase (COX) or kinases, whereas thienopyrrole () or perfluoroalkyl () analogs might prioritize hydrophobic binding pockets.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?
To optimize synthesis, employ statistical design of experiments (DOE) to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and reduce trial-and-error approaches. Pre-screen reaction conditions using quantum chemical calculations (e.g., transition state analysis) to predict feasible pathways . For example:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, MeCN | DMF | +25% yield |
| Temp. | 60–100°C | 80°C | Reduces byproducts |
Combine computational pre-screening with iterative experimental validation to refine conditions .
Q. How can the structural conformation of this compound be validated experimentally?
Use single-crystal X-ray diffraction (XRD) to resolve the 3D structure, particularly focusing on the stereochemistry of the (E)-2-phenylethenyl group. Complement with NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity and purity .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
Perform molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., kinases or sulfotransferases). Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonamide and pyrazole groups be elucidated?
Investigate mechanisms via density functional theory (DFT) to model intermediates and transition states. Experimentally, use time-resolved IR spectroscopy to track bond formation/cleavage and HPLC-MS to identify transient species. For example:
- Key Step : Sulfonamide activation via nucleophilic attack.
- Activation Energy : Computed as 28.5 kcal/mol using DFT .
Q. What strategies are effective for evaluating the compound’s antimicrobial or anticancer activity?
Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and cell viability assays (e.g., MTT) on cancer cell lines. Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., pyrazole methylation) with activity:
| Substituent Modification | Bioactivity Trend |
|---|---|
| 3,5-dimethylpyrazole | ↑ Antimicrobial |
| (E)-styryl sulfonamide | ↓ Cytotoxicity |
| SAR data should guide iterative synthetic modifications . |
Q. How should contradictory data in biological assays be resolved?
Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, cell line variability). Cross-validate results using orthogonal assays (e.g., flow cytometry vs. luminescence) and replicate studies under controlled conditions (e.g., ISO-compliant labs) .
Q. What advanced experimental designs are recommended for studying multi-step reaction pathways?
Implement feedback-loop methodologies integrating computational reaction path searches (e.g., artificial force induced reaction (AFIR)) with high-throughput experimentation. For example:
- Step 1 : Quantum mechanics (QM) predicts viable pathways.
- Step 2 : Microfluidic reactors test predicted conditions.
- Step 3 : Machine learning (ML) models optimize parameters iteratively .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals and databases like PubChem. Avoid commercial platforms (e.g., BenchChem) due to potential bias .
- Experimental Rigor : Adhere to CRDC classifications for chemical engineering design (RDF2050103) and reaction fundamentals (RDF2050112) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
